(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione
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Overview
Description
(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione is a novel compound that finds applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine core with distinct functional groups that confer unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials:
4-Bromoaniline
4-(Dimethylamino)benzaldehyde
Piperazine
Thionyl chloride (SOCl2)
Synthetic Route:
Step 1: The reaction begins with the formation of an intermediate Schiff base by reacting 4-bromoaniline with 4-(dimethylamino)benzaldehyde.
Step 2: The Schiff base undergoes cyclization with piperazine in the presence of a catalyst such as hydrochloric acid to form a piperazine-based intermediate.
Step 3: The piperazine-based intermediate is treated with thionyl chloride to introduce the thione functional group, resulting in the formation of (4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione.
Industrial Production Methods
Industrial production may utilize automated continuous flow reactors to streamline the synthesis process, ensuring consistent quality and higher yield. This method improves reaction efficiency, reduces waste, and allows precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
The compound can undergo oxidation reactions, typically involving the bromine atom or the thione functional group.
Reduction:
Reduction reactions may target the carbonyl group present in the phenylcarbonothioyl moiety.
Substitution:
Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation:
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Acidic or basic medium, elevated temperatures
Reduction:
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, room temperature
Substitution:
Reagents: Nucleophiles such as thiols, amines
Conditions: Solvent like ethanol or methanol, moderate temperatures
Major Products
Oxidation Products: Bromophenol derivatives
Reduction Products: Hydroxylated derivatives
Substitution Products: Thioether or amine-substituted derivatives
Scientific Research Applications
(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione has broad applications in scientific research:
Chemistry:
Used as a building block for complex organic synthesis.
Employed in studies of thione chemistry and its reactivity.
Biology:
Investigated for potential antimicrobial activities.
Studied for interaction with biological macromolecules.
Medicine:
Explored for anticancer properties.
Investigated as a lead compound in drug discovery.
Industry:
Utilized in the synthesis of advanced materials.
Applied in the development of novel chemical sensors.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets:
Interacts with cellular proteins and enzymes.
Binds to DNA and RNA, affecting gene expression.
Pathways Involved:
Inhibits specific enzymes involved in cellular metabolism.
Modulates signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione:
Similar structure with a chlorine atom instead of bromine.
Exhibits different reactivity and biological activity due to halogen variation.
(4-Methylphenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione:
Contains a methyl group instead of a bromine atom.
Shows variations in physical properties and interaction with biological targets.
Uniqueness
(4-Bromophenyl)(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its bromine atom, influencing its chemical reactivity, physical properties, and potential biological activities. The presence of the thione functional group further enhances its versatility in scientific research.
There you have it! A deep dive into a fascinating compound—hopefully, not too chemical-heavy for your evening. Feel free to share your thoughts or delve into another topic.
Properties
IUPAC Name |
[4-(4-bromobenzenecarbothioyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBCXBYSZJPWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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